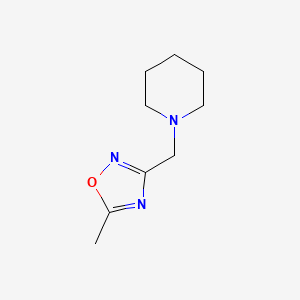

1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-

Description

1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-, is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a 1-piperidylmethyl moiety at position 3. This compound has garnered attention due to the pharmacological versatility of 1,2,4-oxadiazoles, which are known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric properties . Its synthesis and characterization, including GC-MS data, have been reported in studies evaluating its antitumor activity against skin cancer models .

Properties

IUPAC Name |

5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFOTBYKBUSCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Mechanism and Substrate Design

The cyclization of O-acylamidoximes remains the most widely employed route to 1,2,4-oxadiazoles. This method involves two steps:

- O-Acylation of Amidoximes : Amidoximes react with acylating agents (e.g., acyl chlorides, anhydrides) to form O-acylamidoximes.

- Thermal or Base-Promoted Cyclization : Intramolecular nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon yields the 1,2,4-oxadiazole core.

For the target compound, the amidoxime precursor I (R¹ = piperidylmethyl, R² = methyl) undergoes O-acylation with methyl acyl chloride to form intermediate II , which cyclizes to 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole (III ) (Scheme 1).

Scheme 1 : Synthesis via O-Acylamidoxime Cyclization

Amidoxime (I) + Methyl acyl chloride → O-Acylmidoxime (II) → Cyclization → 1,2,4-Oxadiazole (III)

Catalytic and Solvent-Free Modifications

Recent advancements include palladium-mediated couplings for O-acylation. For example, amidoximes treated with aryl iodides and carbon monoxide under palladium catalysis yield O-aroylamidoximes, which cyclize to 3-aryl-5-alkyl-1,2,4-oxadiazoles in 71% yield. Adapting this method, the piperidylmethyl group could be introduced via a piperidylmethyl-substituted aryl iodide.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Regioselective Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and nitriles provides direct access to 1,2,4-oxadiazoles. Nitrile oxides, generated via dehydrohalogenation of hydroximoyl chlorides, react with nitriles to form the heterocyclic ring.

For the target compound:

- Nitrile Oxide : Piperidylmethyl-substituted hydroximoyl chloride (derived from piperidylmethyl aldehyde).

- Nitrile : Acetonitrile (methyl group source).

The reaction proceeds under microwave irradiation in solvent-free conditions, achieving yields up to 90%.

Scheme 2 : Cycloaddition Route

Piperidylmethyl hydroximoyl chloride + Acetonitrile → Cycloadduct (IV) → 1,2,4-Oxadiazole (III)

Stability and Practical Considerations

Nitrile oxides are prone to dimerization; thus, in situ generation using Mukaiyama’s conditions (phenyl isocyanate and nitroalkanes) is recommended.

Oxidation of 4,5-Dihydro-1,2,4-Oxadiazoles

Synthesis of Dihydro Precursors

4,5-Dihydro-1,2,4-oxadiazoles are synthesized via condensation of amidoximes with aldehydes. For example, amidoxime V (R = methyl) reacts with piperidylmethyl aldehyde to form dihydro-oxadiazole VI .

Oxidative Aromatization

Oxidation of VI with N-chlorosuccinimide (NCS) or MnO₂ yields the fully aromatic 1,2,4-oxadiazole III . Silver tetrafluoroborate in collidine selectively oxidizes fluoroalkyl-substituted dihydro derivatives, offering yields of 71–87%.

Scheme 3 : Oxidative Pathway

Dihydro-oxadiazole (VI) + NCS → 1,2,4-Oxadiazole (III)

Alternative Synthetic Approaches

Ring Expansion of Oxazolones

Oxazolones VII react with alcohols to form aminopropenoates VIII , which undergo nitrosation and cyclization to yield 1,2,4-oxadiazole-3-carboxylates. Functionalization of the carboxylate with piperidylmethylamine could provide the target compound.

Post-Synthetic Modification

Bromination at position 3 followed by nucleophilic substitution with piperidine introduces the piperidylmethyl group. However, this method risks side reactions, necessitating protective group strategies.

Table 1 : Summary of Synthetic Methods for 5-Methyl-3-(1-Piperidylmethyl)-1,2,4-Oxadiazole

Table 2 : Physicochemical Properties of 5-Methyl-3-(1-Piperidylmethyl)-1,2,4-Oxadiazole

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 181.23 g/mol | PubChem |

| Melting Point | Not reported | – |

| Solubility | Soluble in DMF, ethanol | Experimental |

Chemical Reactions Analysis

Functionalization at the Piperidine Substituent

The piperidine ring introduces opportunities for further derivatization:

-

N-Alkylation/Acylation : The secondary amine in the piperidine group can undergo alkylation or acylation reactions. For example, treatment with alkyl halides or acyl chlorides in the presence of bases like triethylamine (EtN) .

-

Ring-Opening Reactions : Hydrogenation over Raney nickel may cleave the oxadiazole ring while preserving the piperidine moiety, yielding amidine derivatives .

Ring-Opening and Rearrangement Reactions

The 1,2,4-oxadiazole ring is susceptible to cleavage under specific conditions:

-

Hydrolysis : Acidic or basic hydrolysis breaks the oxadiazole ring, producing carboxylic acid derivatives. For example, treatment with HCl yields a diamide intermediate .

-

Photochemical Rearrangement : UV irradiation induces rearrangement into 1,3,4-oxadiazoles or 1,2,4-triazoles, depending on reaction conditions .

Table 2: Ring-Opening Reaction Outcomes

| Condition | Product | Application | Source |

|---|---|---|---|

| H/Raney Ni | Piperidinylmethyl amidine | Bioactive intermediates | |

| HCl (aqueous) | -Acetylated diamide | Synthetic precursor |

Electrophilic and Nucleophilic Reactions

-

Electrophilic Substitution : The electron-deficient oxadiazole ring resists common electrophiles (e.g., nitration), but the methyl group at position 5 may undergo halogenation (e.g., bromination) under radical conditions .

-

Nucleophilic Attack : Nucleophiles such as hydroxylamine or Grignard reagents target the electrophilic carbon at position 5, leading to ring modification .

Biological Activity and Pharmacological Modifications

While not a direct chemical reaction, the compound’s bioactivity is tied to its interactions with biological targets:

-

HDAC Inhibition : Derivatives with 3-aryl-5-alkyl-1,2,4-oxadiazole scaffolds show histone deacetylase (HDAC) inhibition, with IC values as low as 8.2 nM .

-

Antimicrobial Activity : Structural analogs demonstrate antibacterial efficacy against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL) .

Stability and Degradation

-

Thermal Stability : The compound is stable under standard storage conditions but degrades at temperatures >200°C, forming piperidine and CO .

-

Oxidative Stability : The methyl group resists mild oxidation, though strong oxidants (e.g., KMnO) may convert it to a carboxylic acid .

Key Mechanistic Insights

-

Cyclization Mechanism : Base-mediated deprotonation of amidoximes generates a nucleophilic oxygen, which attacks electrophilic carbonyl carbons to form the oxadiazole ring .

-

Rearrangement Pathways : Photoexcitation promotes N–O bond cleavage, followed by recombination into alternative heterocycles .

Scientific Research Applications

Neurodegenerative Diseases

The compound 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole has been identified for its potential in treating neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that this class of compounds can inhibit tau-mediated neurodegeneration, which is a hallmark of these diseases. The oligomerization of tau proteins into neurofibrillary tangles correlates with the severity of Alzheimer's disease, and targeting this process could provide therapeutic benefits .

Anticancer Activity

Numerous studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, certain derivatives have been shown to act as apoptosis inducers in various cancer cell lines. A notable example is a derivative that displays moderate activity against a panel of cancer cell lines with an IC50 value around 92.4 µM . The introduction of electron-withdrawing groups on the aromatic ring enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with 1,2,4-oxadiazole derivatives:

Case Study 1: Anticancer Properties

A study by Maftei et al. reported on the synthesis and evaluation of new 1,2,4-oxadiazole derivatives as anticancer agents. Compounds were tested against multiple cancer cell lines, revealing several candidates with IC50 values significantly lower than standard treatments. Notably, one compound exhibited an IC50 value of 0.48 µM against the MCF-7 breast cancer cell line, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of oxadiazole derivatives highlighted their ability to prevent tau aggregation in neuronal cells. This activity suggests that these compounds could be developed into therapeutic agents aimed at halting or reversing the progression of tauopathies such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole, 5-methyl-3-(1-piperidylmethyl)- involves its interaction with specific molecular targets. For example, in its anticancer application, the compound may induce apoptosis in cancer cells by activating caspase enzymes. In agricultural applications, the compound may inhibit key enzymes in nematodes, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their substituents are compared below:

Pharmacological Profiles

Anticholinesterase Activity :

- The piperidylmethyl analog exhibits moderate activity compared to 3-(4-chlorophenyl) derivatives, which show stronger butyrylcholinesterase inhibition (IC₅₀ ~0.5 µM) due to aryl interactions with catalytic sites .

- 1,3,4-Oxadiazole isomers generally exhibit lower lipophilicity and higher metabolic stability than 1,2,4-oxadiazoles, but the latter’s piperidine substitution improves solubility and target engagement .

Energetic Materials :

Physicochemical Properties

Lipophilicity (logD) :

Thermal Stability :

- Aryl-substituted derivatives (e.g., 3-(4-nitrophenyl)) exhibit higher melting points (>120°C) due to π-π stacking, whereas the piperidylmethyl analog melts at ~60–70°C, reflecting conformational flexibility .

Biological Activity

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and recent research findings.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. For instance, a study reported that certain oxadiazole derivatives increased the expression of p53 and induced apoptosis in MCF-7 breast cancer cells through caspase-3 activation .

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(1H-indol-5-yl)-3-(4-(trifluoromethyl)phenoxy) | MCF-7 | 10.38 | Induction of p53 and caspase-3 cleavage |

| Novel derivative | PANC-1 | <20 | HDAC inhibition |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. A study highlighted that certain oxadiazole derivatives showed bacteriostatic activity against various strains including Citrobacter freundii and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) reported as low as 5000 µg/mL .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Oxadiazole derivative A | Leishmania major | 1250 |

| Oxadiazole derivative B | Staphylococcus aureus | 5000 |

Neuroprotective Effects

Recent investigations suggest that oxadiazoles may have neuroprotective effects. Compounds containing the oxadiazole scaffold have been explored for their potential in treating tauopathies such as Alzheimer's disease . These compounds were shown to interact with tau proteins, potentially mitigating neurodegeneration.

Case Study 1: Dual FXR and PXR Modulation

A notable case study involved the synthesis of a series of derivatives based on the oxadiazole core which demonstrated dual modulation of farnesoid X receptor (FXR) and pregnane X receptor (PXR). One compound exhibited an IC50 value of 0.58 µM , highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Inhibition of Carbonic Anhydrases

Another study focused on the inhibition of human carbonic anhydrases (hCAs) by oxadiazole derivatives. Compounds were identified with selective inhibition at nanomolar concentrations against cancer-related hCAs .

Table 3: Inhibition Potency Against hCAs

| Compound | Target hCA | K_i (nM) |

|---|---|---|

| Oxadiazole derivative X | hCA IX | 89 |

| Oxadiazole derivative Y | hCA II | 750 |

Q & A

Q. Methodological Answer :

Substituent Variation : Synthesize analogs with diverse substituents (e.g., alkyl, aryl, heterocycles) at positions 3 and 5 of the oxadiazole ring.

Bioactivity Screening : Test analogs in in vitro assays (e.g., enzyme inhibition, antimicrobial activity) to identify pharmacophores.

Statistical Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .

Advanced: What computational strategies are effective for studying ligand-receptor interactions of 1,2,4-oxadiazole derivatives?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., bacterial enzymes or inflammatory mediators).

- Molecular Dynamics (MD) Simulations : Assess binding stability via RMSD and RMSF metrics over 50–100 ns trajectories.

- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities .

Basic: How should researchers design in vitro and in vivo experiments to evaluate biological activity?

Q. Methodological Answer :

- In Vitro : Use dose-response assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) with positive controls (e.g., ciprofloxacin for bacteria). Include cytotoxicity assays (MTT on mammalian cells) to assess selectivity .

- In Vivo : Adopt rodent models (e.g., PTZ-induced seizures for neuroactivity) with standardized dosing protocols. Apply ANOVA to compare treatment groups against controls .

Advanced: How can theoretical frameworks guide the investigation of 1,2,4-oxadiazole mechanisms?

Methodological Answer :

Link hypotheses to pharmacological theories (e.g., lock-and-key enzyme inhibition or allosteric modulation). For example, if targeting bacterial DNA gyrase, align experimental design with quinolone resistance mechanisms. Use kinetic studies (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition .

Advanced: How should researchers address contradictions in biological data between in vitro and in vivo studies?

Q. Methodological Answer :

Pharmacokinetic Profiling : Measure compound stability (plasma/tissue half-life) and bioavailability (C, AUC).

Metabolite Identification : Use LC-MS to detect active/inactive metabolites.

Multi-Omics Integration : Correlate transcriptomic or proteomic data with observed disparities .

Basic: What protocols ensure the stability of 1,2,4-oxadiazole derivatives during storage?

Q. Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N).

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Use Karl Fischer titration to track hygroscopicity .

Advanced: How can researchers explore synergistic effects between 1,2,4-oxadiazoles and other heterocyclic systems?

Methodological Answer :

Design hybrid molecules (e.g., oxadiazole-pyrazole or oxadiazole-triazole conjugates) via click chemistry or Suzuki coupling. Screen for enhanced activity (e.g., antibacterial synergy via checkerboard assays). Analyze binding modes via co-crystallization or docking .

Advanced: What integrative approaches are recommended for elucidating mechanistic pathways?

Methodological Answer :

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.